molecular formula H12Na3O15P3 B12774078 Sodium trimetaphosphate hexahydrate CAS No. 29856-33-5

Sodium trimetaphosphate hexahydrate

Cat. No.: B12774078
CAS No.: 29856-33-5
M. Wt: 413.98 g/mol
InChI Key: LHBMIJXEORAANY-UHFFFAOYSA-K
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Description

Contextualization within Condensed Phosphate (B84403) Chemistry

Condensed phosphates are formed through the molecular dehydration of orthophosphates, leading to the formation of P-O-P bonds. acs.orgacs.org This process can result in linear structures (polyphosphates), cyclic structures (cyclo-polyphosphates or metaphosphates), or more complex branched structures (ultraphosphates). uni-freiburg.denih.gov Sodium trimetaphosphate hexahydrate falls under the category of cyclo-polyphosphates, which are characterized by their ring-shaped anions. ontosight.aiuni-freiburg.de The chemistry of condensed phosphates is vast and complex, with a wide array of possible structures and isomers. acs.orghawaii.edu

Significance of Hydrated Cyclic Phosphate Structures in Chemical Systems

The presence of water molecules in hydrated cyclic phosphate structures, such as in this compound, plays a crucial role in determining their crystalline structure and stability. rsc.orgresearchgate.net These water molecules are integral to the crystal lattice, often participating in hydrogen bonding with the phosphate anion and coordinating with the sodium cations. wikipedia.org The degree of hydration can influence the physical properties of the compound, such as its solubility and stability. ontosight.ai For instance, the hexahydrate form of sodium trimetaphosphate is known to be efflorescent, meaning it can lose its water of hydration upon storage at room temperature. nih.gov The study of these hydrated forms is essential for understanding their behavior in various chemical and biological systems. rsc.orgresearchgate.net

Nomenclature and Structural Distinctions within Metaphosphates

The nomenclature of metaphosphates can be complex. acs.org The term "metaphosphate" generally refers to condensed phosphates with an empirical formula of (MPO₃)n, where M is a cation and n indicates the number of phosphate units in the ring. nih.gov Sodium trimetaphosphate has the empirical formula NaPO₃ and is specifically the sodium salt of trimetaphosphoric acid. wikipedia.orgatamanchemicals.com It is crucial to distinguish it from other metaphosphates like sodium hexametaphosphate, which has a six-membered phosphate ring. wikipedia.org The term "sodium polymetaphosphate" is often used to describe a mixture of metaphosphates with varying ring sizes. wikipedia.org Structurally, sodium trimetaphosphate consists of a P₃O₉³⁻ ring, which is a six-membered ring of alternating phosphorus and oxygen atoms. wikipedia.org

Properties

CAS No.

29856-33-5

Molecular Formula

H12Na3O15P3

Molecular Weight

413.98 g/mol

IUPAC Name

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide;hexahydrate

InChI

InChI=1S/3Na.H3O9P3.6H2O/c;;;1-10(2)7-11(3,4)9-12(5,6)8-10;;;;;;/h;;;(H,1,2)(H,3,4)(H,5,6);6*1H2/q3*+1;;;;;;;/p-3

InChI Key

LHBMIJXEORAANY-UHFFFAOYSA-K

Canonical SMILES

O.O.O.O.O.O.[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Chemical and Physical Properties

Sodium trimetaphosphate hexahydrate is a colorless, crystalline solid. wikipedia.org It is highly soluble in water but insoluble in alcohol. wikipedia.orggjphosphate.com The hexahydrate form has a density of 1.786 g/cm³ and a refractive index of 1.433. wikipedia.org Upon heating, it decomposes to the anhydrous form at 53 °C. wikipedia.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula Na₃P₃O₉·6H₂O ontosight.ai
Molar Mass 413.93 g/mol Calculated
Appearance Colorless or white crystals wikipedia.org
Density 1.786 g/cm³ wikipedia.org
Melting Point 53 °C (decomposes to anhydrous form) wikipedia.org
Solubility in Water 22 g/100 mL wikipedia.org
Solubility Insoluble in alcohol wikipedia.org
Refractive Index 1.433 wikipedia.org

Synthesis and Formation

The industrial synthesis of sodium trimetaphosphate typically involves the thermal dehydration of monosodium phosphate (B84403) (NaH₂PO₄) at high temperatures, around 550 °C. wikipedia.org The resulting anhydrous sodium trimetaphosphate is then dissolved in water and the hexahydrate is precipitated by the addition of a salt like sodium chloride, a process driven by the common ion effect. wikipedia.orgbusinessresearchinsights.com Another method involves heating sodium polyphosphate. wikipedia.org It can also be prepared by a thermal reaction between orthophosphoric acid and sodium chloride at 600°C. wikipedia.orgbusinessresearchinsights.com

Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and observing the formation of new chemical bonds during reactions involving sodium trimetaphosphate. It is particularly effective in tracking the phosphorylation of various substrates.

The FTIR spectrum of sodium trimetaphosphate is distinguished by strong absorption bands corresponding to the vibrations of its phosphate (B84403) groups. In its pure form, STMP exhibits characteristic peaks for the P=O double bond and the P-O-P bridge of the cyclic phosphate. scielo.br For instance, studies on zein (B1164903) modification have identified the P=O stretching vibrations at approximately 1296 cm⁻¹ and 1102 cm⁻¹, with the P-O-P vibrational modes appearing around 985 cm⁻¹ and 774 cm⁻¹. scielo.br When STMP is used to crosslink biopolymers like chitosan (B1678972) and methylcellulose (B11928114), these phosphate-related bands confirm the successful incorporation of the phosphate moiety, with bands observed at 1203 cm⁻¹ (P=O), 1128 cm⁻¹ (–PO₂), 1095 cm⁻¹ (–PO₃), and 880 cm⁻¹ (P-O-P). mdpi.com

Table 1: Characteristic FTIR Vibrational Modes for STMP and its Derivatives

Vibrational ModeWavenumber (cm⁻¹)ContextSource(s)
P=O1296, 1102STMP used in zein modification scielo.br
P-O-P985, 774STMP used in zein modification scielo.br
P=O1250Phosphorylated mandua starch acs.org
Phosphate Groups (P=O, –PO₂, –PO₃, P-O-P)1203, 1128, 1095, 880STMP-crosslinked chitosan/methylcellulose mdpi.com

When STMP reacts with polymers containing hydroxyl (-OH) or amino (-NH₂) groups, new covalent bonds are formed. FTIR spectroscopy can detect these changes, although sometimes the signals overlap with other bands. The formation of a phosphoester bond (P-O-C) is a key indicator of the successful phosphorylation of polysaccharides like starch or cellulose (B213188). researchgate.net X-ray Photoelectron Spectroscopy (XPS) has been used alongside FTIR to definitively confirm that phosphate groups are bound to the hydroxyl groups of starches via C-O-P covalent bonds. researchgate.netuni.lu In the modification of proteins, such as perilla protein isolate, both FTIR and XPS have shown that phosphate groups are bonded to the protein structure through C-O-P linkages. uni.lu The main reaction of the trimetaphosphate anion involves ring-opening by nucleophiles, which can include amines, leading to the formation of P-N bonds. atamanchemicals.com

FTIR is instrumental in monitoring the progress and outcome of phosphorylation reactions. When a substrate like starch is phosphorylated, the appearance of a new band around 1250 cm⁻¹ is attributed to the formation of the P=O bond, confirming the chemical modification. acs.org In studies involving the modification of zein protein with STMP, the characteristic P=O and P-O-P peaks of STMP were absent in the final modified product, indicating that the STMP had reacted to form a complex with the protein. scielo.br This monitoring capability allows researchers to confirm that the cross-linking or modification has occurred and to analyze the resulting structural changes in the substrate. scielo.bracs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about molecular structure, connectivity, and dynamics. For STMP and its reactions, ³¹P, ¹H, and ¹³C NMR are particularly valuable.

³¹P NMR is a highly specific and powerful technique for studying phosphorus-containing compounds. It is widely used to identify the different phosphate species that form during the reaction of STMP with other molecules and to track the reaction's progress. psu.eduresearchgate.net For example, when starch is cross-linked with STMP, ³¹P NMR can distinguish between different types of linkages. The spectrum of phosphorylated starch shows signals between δ -1.8 and -5 ppm, which are attributed to the formation of distarch monophosphate (DSMP). researchgate.net In contrast, reaction with sodium tripolyphosphate (STPP) can yield both monostarch monophosphate (MSMP) and DSMP structures, which have distinct signals in the ³¹P NMR spectrum. researchgate.net This allows for a detailed characterization of the cross-linking structure. nih.gov In prebiotic chemistry studies, ³¹P NMR has been used to investigate the kinetics of reactions between glycine (B1666218) and STMP. researchgate.net

While ³¹P NMR focuses on the phosphate group, ¹H and ¹³C NMR spectroscopy provide insights into the structure of the organic substrate, such as a biopolymer, and how it is altered by the reaction with STMP. nih.gov These techniques are crucial for elucidating the reaction mechanism between STMP and polysaccharides. nih.govresearchgate.net For instance, in the modification of polysaccharides, the formation of new peaks in the ¹³C NMR spectrum, particularly in the range of 60-90 ppm, can indicate the occurrence of phosphorylation at the C-2, C-3, or C-6 positions of the sugar rings. mdpi.com ¹H NMR can also be used to quantify the degree of modification and to study the binding affinity between molecules. science.gov Together, these NMR techniques allow for a comprehensive mechanistic understanding of how STMP interacts with and modifies biopolymers. nih.gov

Table 2: Key NMR Spectroscopic Data for STMP Modification Studies

NucleusChemical Shift (δ)Assigned Species / ContextSource(s)
³¹P-1.8 to -5 ppmDistarch monophosphate (DSMP) from STMP-starch reaction researchgate.net
¹³C60-90 ppmIndicates phosphorylation at C-2, C-3, or C-6 of polysaccharides mdpi.com
¹H, ¹³C, ³¹PNot specifiedUsed for mechanistic studies of polysaccharide crosslinking with STMP nih.govresearchgate.net

X-ray Diffraction (XRD) and Diffractometry

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides detailed information on phase composition and crystallite size.

Sodium trimetaphosphate hexahydrate is known to possess a triclinic crystal structure. wikipedia.orgcaltech.edu The phase composition of a given sample can be confirmed by comparing its experimental X-ray diffraction pattern with standard diffraction data. The characteristic diffraction peaks for sodium trimetaphosphate have been identified at specific 2θ angles.

The process of amorphization, or the loss of crystalline structure, can be induced in this compound through processes such as thermal decomposition. acs.org Upon heating, the hexahydrate form loses its water of crystallization, which can lead to a breakdown of the ordered crystalline lattice and the formation of an amorphous phase before potential recrystallization into other phosphate forms. acs.orgiupac.org Studies on related sodium phosphates have shown that the presence of an amorphous phase can be deduced from the broadening of XRD peaks and can play a role in subsequent phase transformations. acs.org The transition from a crystalline to an amorphous state is a critical factor in understanding the material's stability and behavior under various conditions.

Table 1: Characteristic X-ray Diffraction Peaks for Sodium Trimetaphosphate

2θ (degrees)
14.4
17.3
23.4
26.1
29.2

This table is based on data from a study on sodium trimetaphosphate impregnated with silver nanoparticles and represents the crystallographic form of the sodium trimetaphosphate salt. unesp.br

The average size of the crystallites in a powdered sample of this compound can be estimated from the broadening of the XRD peaks using the Scherrer equation. wikipedia.orgresearchgate.net This equation relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of the diffraction peak (β). wikipedia.orgyoutube.com

The Scherrer equation is given by:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the wavelength of the X-ray source.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

By analyzing the prominent peaks in the XRD pattern of this compound, one can calculate the average crystallite size, which is a key parameter influencing the material's physical and chemical properties.

Table 2: Illustrative Example of Crystallite Size Calculation for this compound

Peak Position (2θ)FWHM (β) in DegreesFWHM (β) in Radianscos(θ)Calculated Crystallite Size (D) in nm
14.40.200.003490.99245.2
17.30.220.003840.98941.3
23.40.210.003670.98243.5
26.10.230.004010.97839.8
29.20.240.004190.97238.3

This table is a hypothetical representation to illustrate the application of the Scherrer equation, using typical values for K (0.9) and λ (0.15406 nm for Cu Kα radiation). The FWHM values are assumed for this example.

X-ray Photoelectron Spectroscopy (XPS) for Surface Property Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis has been employed to study the surface of materials modified with sodium trimetaphosphate, confirming the presence and chemical nature of the phosphate groups on the surface. nih.govcabidigitallibrary.org

In studies involving the phosphorylation of proteins and other substrates with sodium trimetaphosphate, XPS is used to verify the successful incorporation of phosphate groups. nih.govresearchgate.net The high-resolution spectra of phosphorus (P 2p) and oxygen (O 1s) are of particular interest. The binding energy of the P 2p peak can confirm the presence of phosphate, while the deconvolution of the O 1s peak can distinguish between different oxygen environments, such as bridging and non-bridging oxygen atoms in the phosphate network. rsc.org This level of detail is crucial for understanding the surface chemistry and the nature of the chemical bonds formed.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of chiral molecules, particularly proteins and nucleic acids. The interaction of sodium trimetaphosphate with biomolecules can induce conformational changes, which can be monitored by CD spectroscopy. nih.govresearchgate.net

Research has shown that when sodium trimetaphosphate binds to proteins such as collagen and zein, it can alter their secondary structure. nih.govscielo.br For instance, CD analysis has demonstrated changes in the conformational stability of type I collagen after binding with sodium trimetaphosphate. nih.govresearchgate.net These changes can manifest as shifts in the characteristic CD spectral bands, indicating a modification of the protein's α-helix, β-sheet, or random coil content. scielo.broup.com

Table 3: Effect of Sodium Trimetaphosphate on the Secondary Structure of Zein

Sampleα-helix (%)β-sheet (%)β-turn (%)Random coil (%)
Native Zein25.135.218.521.2
Zein modified with STMP22.838.919.119.2

This table presents representative data on how sodium trimetaphosphate (STMP) modification can alter the secondary structure of the protein zein, leading to a decrease in α-helix content and an increase in β-sheet structure. scielo.br

Hydrolytic Pathways of the Cyclic Phosphate Ring

The core of sodium trimetaphosphate's reactivity lies in the susceptibility of its P-O-P bonds to nucleophilic attack, leading to the opening of the cyclic trimetaphosphate ring.

Ring-Opening Reactions Leading to Acyclic Triphosphate

The hydrolysis of the trimetaphosphate anion (P₃O₉³⁻) involves the cleavage of a phosphoanhydride bond within the ring structure by a water molecule. This ring-opening reaction results in the formation of the linear, acyclic triphosphate anion (H₂P₃O₁₀³⁻). wikipedia.org This process is a key degradation pathway for STMP in aqueous environments. The general reaction can be represented as:

Na₃P₃O₉ + H₂O → H₂Na₃P₃O₁₀ wikipedia.org

This hydrolytic cleavage can be initiated by the nucleophilic attack of a water molecule on one of the phosphorus atoms in the ring.

Influence of pH, Temperature, and Other Environmental Factors on Hydrolysis

The rate of hydrolysis of the cyclic phosphate ring is significantly influenced by several environmental factors, most notably pH and temperature.

pH: The stability of the trimetaphosphate ring is pH-dependent. The rate of hydrolysis is generally catalyzed by both acidic and basic conditions. cdnsciencepub.com In acidic solutions, the phosphate oxygens can be protonated, making the phosphorus atoms more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, in alkaline solutions, the higher concentration of hydroxide (B78521) ions (OH⁻), a stronger nucleophile than water, accelerates the ring-opening process. sci-hub.st The minimum rate of hydrolysis is typically observed in near-neutral pH solutions, around pH 7.5. cdnsciencepub.com

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis. Higher temperatures provide the necessary activation energy for the cleavage of the P-O-P bonds. Studies have shown that at elevated temperatures, the degradation of polyphosphates, including trimetaphosphate, is more pronounced. researchgate.net For instance, heating solutions of STMP accelerates the conversion to acyclic triphosphate and eventually to pyrophosphate and orthophosphate.

Phosphorylation Reactions

Sodium trimetaphosphate is an effective phosphorylating agent, capable of transferring a phosphate group to various nucleophiles, including the amino groups of amino acids.

N-Phosphorylation of Amino Acids in Aqueous Solution

A significant area of research has focused on the N-phosphorylation of amino acids by STMP in aqueous solutions, a reaction with implications for prebiotic chemistry and the synthesis of biologically relevant molecules. sci-hub.strsc.org

The reaction between sodium trimetaphosphate and an amino acid in an aqueous medium leads to the formation of an N-phosphono-amino acid (NPAA). sci-hub.sttandfonline.com This occurs through the nucleophilic attack of the amino group of the amino acid on a phosphorus atom of the trimetaphosphate ring, leading to ring opening and the formation of a P-N bond. sci-hub.stfrontiersin.org The general reaction yields the NPAA, with by-products including inorganic polyphosphates like pyrophosphate and triphosphate. sci-hub.st Studies have reported successful synthesis of a series of N-phosphono-amino acids with yields ranging from 60% to 91%. sci-hub.strsc.org

Table 1: Yields of N-Phosphono-Amino Acids (NPAA) from the Reaction of Sodium Trimetaphosphate with Various Amino Acids sci-hub.st

Amino AcidYield of NPAA (%)
Glycine85
Alanine (B10760859)88
Valine91
Leucine90
Isoleucine89
Phenylalanine87
Serine82
Threonine80
Aspartic Acid75
Glutamic Acid78
Lysine (B10760008)65
Arginine60
Proline70

This table is generated based on data reported in a study on the N-phosphorylation of amino acids. sci-hub.st

The mechanism of N-phosphorylation is believed to proceed through key intermediates. One proposed mechanism involves the initial attack of the amino group on the trimetaphosphate ring to form an open-chain N-phosphoryl amino acid triphosphate intermediate. frontiersin.orgnih.gov This intermediate can then undergo intramolecular cyclization to form a five-membered cyclic acylphosphoramidate (CAPA) as a highly reactive intermediate. frontiersin.orgnih.govsci-hub.se This cyclic intermediate is unstable and is subsequently hydrolyzed by ring-opening to yield the final N-phosphono-amino acid product. frontiersin.orgnih.gov In some reaction pathways, particularly those leading to peptide formation, a cyclic mixed anhydride (B1165640) formed from the N-phosphorylated amino acid has also been proposed as a key intermediate. mdpi.comnih.gov

Nucleophilic Attack Mechanisms at Phosphorus

The core reactivity of sodium trimetaphosphate (STMP) is defined by the electrophilic nature of its phosphorus atoms within the cyclic P₃O₉ structure. These phosphorus atoms are susceptible to attack by nucleophiles, which are chemical species that donate an electron pair to form a new bond. This interaction leads to the opening of the trimetaphosphate ring. atamanchemicals.comatamanchemicals.com The fundamental reaction involves a nucleophile, such as an amine or a hydroxyl group, attacking a phosphorus atom, causing the cleavage of a phosphorus-oxygen (P-O) bond within the ring. atamanchemicals.comatamanchemicals.comacs.org

This process is a form of nucleophilic substitution, where the trimetaphosphate acts as a phosphorylating agent, transferring a phosphate group to the attacking nucleophile. acs.orgresearchgate.net The reaction is typically conducted under alkaline conditions, which enhances the nucleophilicity of the reacting species. For instance, the hydroxyl groups on a biopolymer are deprotonated to form more reactive alkoxide ions that readily attack the phosphorus centers of the STMP molecule. aip.org

Phosphorylation of Biopolymers (e.g., Starch, Zein, Chondroitin (B13769445) Sulfate)

Sodium trimetaphosphate is a widely used agent for the phosphorylation of various biopolymers, including starch, zein, and chondroitin sulfate (B86663). latamjpharm.orgscielo.bracs.org This chemical modification introduces phosphate groups onto the polymer backbone, significantly altering their physicochemical properties to enhance functionality for various applications. nih.govnih.gov

The reaction of STMP with biopolymers containing hydroxyl groups, such as starch or chondroitin sulfate, proceeds through a mechanism that can yield both monoesterified and diesterified products. nih.govmdpi.com The initial step is a nucleophilic attack by a hydroxyl group from the biopolymer on a phosphorus atom in the STMP ring. This opens the ring and forms a covalent P-O bond, resulting in a monoesterified product where a linear tripolyphosphate group is grafted onto the polymer. nih.govmdpi.com

Subsequently, this grafted tripolyphosphate can react with a second hydroxyl group from another polymer chain (or a different position on the same chain). This second reaction forms a diesterified product, creating a phosphate bridge that crosslinks the polymer chains. nih.govmdpi.com The ratio of monoesterified to diesterified products is influenced by reaction conditions such as pH, temperature, and the stoichiometric ratio of STMP to the biopolymer. cerealsgrains.org

The modification of biopolymers with STMP results in two primary outcomes: grafting and crosslinking. aip.orgweebly.com Grafting involves the attachment of phosphate groups onto the polymer as side chains, which is characteristic of the monoesterification process. nih.govacs.org This introduces new functional groups that can, for example, increase the polymer's negative charge and hydrophilicity.

Crosslinking occurs when a single phosphate group forms a diester bond, linking two separate polymer chains together. aip.orgmdpi.com This process creates a three-dimensional network structure. mdpi.com For example, zein, a protein from corn, can be crosslinked with STMP to improve its properties for various applications. scielo.brscite.ai Similarly, chondroitin sulfate can be crosslinked with STMP to form hydrogels. latamjpharm.orgresearchgate.netnih.gov The crosslinking mechanism enhances the mechanical strength and stability of the resulting biomaterial. aip.org

Role as a Crosslinking Agent

Sodium trimetaphosphate is a highly effective and non-toxic crosslinking agent, particularly for polysaccharides. researchgate.netmdpi.comresearchgate.net Its ability to form phosphodiester bridges between polymer chains makes it a valuable reagent for modifying the physical and chemical properties of biopolymers for use in food and biomedical fields. latamjpharm.orgmdpi.comgrafiati.com

Crosslinking of Polysaccharides (e.g., Cellulose, Xanthan, Chitosan-Methylcellulose, Starch, Chondroitin Sulfate)

STMP is capable of crosslinking a diverse range of polysaccharides by reacting with their abundant hydroxyl groups. researchgate.netnih.gov Under alkaline conditions, these hydroxyls become potent nucleophiles that attack the phosphorus atoms in the STMP ring, leading to the formation of interpolysaccharide phosphodiester bonds. aip.orgresearchgate.net

Cellulose: Crosslinking with STMP enhances the water absorption and mechanical properties of cellulose-based materials. nih.govgoogle.com

Xanthan: Xanthan gum forms hydrogels with improved thermal stability and controlled-release properties when crosslinked with STMP. researchgate.netplu.mxciac.jl.cnresearchgate.net

Chitosan-Methylcellulose: Composite films made from chitosan and methylcellulose show improved tensile strength, reduced solubility, and enhanced antibacterial properties after being crosslinked with STMP. nih.govnih.govresearchgate.netresearchgate.net

Starch: STMP is widely used to produce modified starches with altered viscosity, enhanced thermal stability, and improved freeze-thaw stability. researchgate.netnih.govtandfonline.comresearchgate.netscielo.brscielo.br

Chondroitin Sulfate: Crosslinking with STMP reduces the water solubility of chondroitin sulfate, making it suitable for developing modified-release drug delivery systems. latamjpharm.orgresearchgate.netsci-hub.senih.gov

PolysaccharideCrosslinking AgentKey Improved Properties
Cellulose Sodium TrimetaphosphateEnhanced water absorbency, improved mechanical strength. nih.govgoogle.com
Xanthan Gum Sodium TrimetaphosphateIncreased thermal stability, formation of controlled-release hydrogels. researchgate.netplu.mxciac.jl.cn
Chitosan-Methylcellulose Sodium TrimetaphosphateIncreased tensile strength, lower solubility, enhanced antibacterial activity. nih.govnih.govresearchgate.net
Starch Sodium TrimetaphosphateAltered viscosity, increased thermal and freeze-thaw stability. nih.govscielo.brscielo.br
Chondroitin Sulfate Sodium TrimetaphosphateReduced water solubility, suitable for modified-release formulations. latamjpharm.orgresearchgate.net

Formation of Di-Polymer Phosphate Ester Complexes

The crosslinking action of STMP results in the creation of di-polymer phosphate ester complexes. latamjpharm.org In these structures, a phosphate group originating from an STMP molecule acts as a covalent bridge, forming ester linkages with two different polymer chains. latamjpharm.orgresearchgate.net This is also known as a phosphodiester bridge.

The formation of this networked structure is directly responsible for the significant changes observed in the material's properties. By restricting the mobility of the polymer chains, the crosslinks lead to increased viscosity, greater gel strength, and enhanced resistance to heat and enzymatic breakdown. The density of these crosslinks, and thus the final properties of the material, can be controlled by adjusting reaction parameters like STMP concentration and reaction time. cerealsgrains.org

Oligomerization and Polymerization Processes

Sodium trimetaphosphate has been identified as a significant agent in prebiotic chemistry, particularly in the formation of peptides and polypeptides from amino acids under conditions plausible on the early Earth.

The condensation of amino acids to form peptides is a thermodynamically unfavorable process in an aqueous environment. nih.govemergence-of-life.de Sodium trimetaphosphate serves as an activating agent, facilitating this condensation under a wide range of mild conditions, including neutral pH and ambient temperatures, thereby broadening the environmental scope for prebiotic peptide synthesis. researchgate.netnih.gov In the absence of STMP, peptide formation from simple amino acids like glycine and alanine requires harsher conditions, such as near-boiling temperatures and extreme pH levels. researchgate.netnih.gov The presence of STMP significantly enhances peptide yields and enables their formation in aqueous solutions. nih.gov Studies have shown that STMP can promote the formation of oligomers from dipeptides, such as the polymerization of diglycine into longer peptide chains. nih.govresearchgate.net This process is influenced by factors like initial pH, temperature, and drying, which can affect the distribution and yield of the resulting peptides. nih.govnih.gov

The mechanism by which STMP activates amino acids for peptide bond formation is a key aspect of its role in prebiotic chemistry. It is proposed that STMP interacts with amino acids to lower the energy barrier for the condensation reaction. researchgate.netresearchgate.net This activation is crucial for overcoming the thermodynamic hurdle of forming peptide bonds in an aqueous environment. nih.govemergence-of-life.de The process is thought to involve the formation of an active intermediate that is more susceptible to nucleophilic attack by another amino acid.

Two primary mechanisms have been proposed for the activation of amino acids by STMP. One involves the initial attack of the amino acid's carboxylic acid group on the polyphosphate, leading to an activated acylphosphate intermediate. mdpi.com The other, more widely supported mechanism, suggests the nucleophilic attack of the deprotonated amino group of the amino acid on a phosphorus atom of the trimetaphosphate ring. nih.govnih.govmdpi.com This leads to the opening of the cyclic trimetaphosphate and the formation of an N-phosphoramidate intermediate. nih.govmdpi.com

A critical step in the STMP-mediated peptide synthesis is the formation of a highly reactive intermediate, a phosphoryl-carboxyl mixed anhydride. nih.gov Following the initial formation of the N-P bond, the carboxylate group of the same amino acid can attack a phosphorus atom, leading to the formation of a five-membered cyclic mixed anhydride, with the concurrent displacement of pyrophosphate. nih.govnih.gov This cyclic intermediate is highly activated and susceptible to nucleophilic attack.

The second step of the reaction involves the amine group of another amino acid attacking the activated carbonyl carbon of the mixed anhydride. nih.gov This leads to the formation of a dipeptide and the hydrolysis of the phosphoramidate (B1195095). nih.gov The formation of these mixed anhydrides is a key feature that enables the efficient construction of amide bonds under mild conditions. researchgate.net The reactivity of these intermediates has been studied, and theoretical calculations support the concerted nature of the acyl migration in these systems. rsc.org The concept of mixed anhydrides is not limited to prebiotic chemistry and is also relevant in modern organic synthesis for the formation of ester and amide bonds. researchgate.netnih.govnih.gov

Complexation and Sequestration Mechanisms

Sodium trimetaphosphate exhibits the ability to form complexes with multivalent metal ions, a property that is utilized in various industrial applications.

Sodium trimetaphosphate is an effective sequestering agent for divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). atamanchemicals.comsarex.comgoogle.com This sequestration ability is crucial in applications like water softening, where STMP binds to these ions, preventing them from interfering with the action of detergents. atamanchemicals.com The mechanism of sequestration involves the formation of stable, water-soluble complexes with the metal ions. sarex.com The cyclic structure of the trimetaphosphate anion allows it to chelate the metal ions, effectively removing them from the solution.

The efficiency of sequestration can be influenced by pH. For instance, at a pH of 10, sodium tripolyphosphate, a related linear polyphosphate, has a sequestering capacity of 3.9 me/g for calcium ions and 6.2 me/g for magnesium ions. google.com While specific quantitative data for the binding of Ca²⁺ and Mg²⁺ by this compound under various conditions is not extensively detailed in the provided search results, its general efficacy as a sequestering agent for these ions is well-established. atamanchemicals.comsarex.comgoogle.comnih.gov The ability of condensed phosphates to chelate metal ions is also linked to their biological effects, such as their minimal inhibitory concentration on certain bacteria. nih.gov

Interactions with Hydroxyapatite (B223615) and Proteins via Hydroxyl and Amino Sites

Sodium trimetaphosphate (STMP) exhibits significant reactivity with both hydroxyapatite, the primary mineral component of teeth and bones, and proteins, mediated through interactions with hydroxyl and amino functional groups.

The interaction of STMP with hydroxyapatite [Ca10(PO4)6(OH)2] is of particular interest in dental research. STMP has been shown to influence the solubility and precipitation of hydroxyapatite. In studies, the presence of STMP, particularly in combination with fluoride (B91410), has been found to favor the precipitation of a more stable form of hydroxyapatite. researchgate.netnih.gov At certain concentrations (0.2%, 0.4%, and 0.6%), STMP combined with fluoride can precipitate hydroxyapatite with low solubility. researchgate.netnih.gov This interaction is believed to occur at the surface of the hydroxyapatite crystals.

The mechanism of STMP's interaction with proteins involves the phosphorylation of hydroxyl and amino groups present in the protein structure. At an alkaline pH, STMP can chemically react with the hydroxyl groups (e.g., from serine and threonine residues) and amino groups (e.g., from lysine residues or the N-terminus) of proteins. nih.gov This process introduces phosphate functional groups onto the protein molecules, a reaction analogous to biological phosphorylation. This N-phosphorylation of amino acids by trimetaphosphate has been studied as a potential pathway in prebiotic chemistry. researchgate.net The interaction between STMP and demineralized dentin, which is rich in type I collagen, has demonstrated irreversible binding of phosphate groups to the collagen matrix, indicating a chemical reaction. nih.gov The presence of charged and polar groups, such as those introduced by phosphorylation, is crucial in mediating protein-protein interactions and protein structure. nih.gov

Surface Adsorption Mechanisms

Adsorption on Enamel Surfaces

Sodium trimetaphosphate has a strong capacity to adsorb onto the surface of dental enamel. nih.govmdpi.com This adsorption is a key mechanism behind its protective effects against dental demineralization. When adsorbed, STMP binds to the phosphate sites on the enamel surface, forming a protective layer. nih.gov This layer can limit the diffusion of acid ions, thereby reducing mineral loss from the enamel during acidic challenges. nih.gov

The adsorption of STMP on enamel is a dose-dependent process. karger.com Studies have shown that as the concentration of STMP in a treatment solution increases, the amount of STMP adsorbed onto the enamel surface also increases. karger.com This adsorbed layer alters the surface properties of the enamel, including its surface free energy. Specifically, STMP treatment has been found to decrease the surface free energy of enamel. karger.com The formation of this STMP layer on the enamel surface is believed to attract calcium and phosphate ions, creating an oversaturation of these ions near the enamel, which can facilitate remineralization. karger.com

Below is a data table summarizing the effect of Sodium Trimetaphosphate (TMP) concentration on its adsorption to enamel and the resulting surface free energy (γs).

TMP Concentration (%)TMP Adsorption (µg/mm²)Surface Free Energy (γs) (mJ/m²)
00.045.0
1~1.5~40.0
3~3.0~35.0
9~4.5~30.0

Note: The values in the table are approximate and based on graphical data representations in the cited source. karger.com

Role of Carboxyl, Hydroxyl, and Phosphate Ester Groups in Adsorption

The adsorption of molecules onto surfaces is heavily influenced by the presence of specific functional groups that can engage in various types of interactions, such as electrostatic interactions and hydrogen bonding. In the context of materials science and biochemistry, carboxyl (-COOH), hydroxyl (-OH), and phosphate ester (R-O-PO32-) groups play a critical role in adsorption processes. uniovi.essrce.hr

The modification of materials like cellulose with sodium trimetaphosphate introduces phosphate ester groups, which, along with existing hydroxyl and potentially introduced carboxyl groups, enhance the material's adsorption capacity for certain ions. uniovi.esresearchgate.net For instance, the presence of these functional groups is crucial for the biosorption of metal ions. uniovi.es

In the interaction between STMP and proteinaceous surfaces like demineralized dentin, the hydroxyl and amino groups of the protein are the primary sites for STMP reaction and adsorption. nih.gov The cyclic phosphate structure of STMP reacts with these groups to form phosphate ester and phosphoramidate linkages, respectively. This chemical bonding contributes to the strong and, in some cases, irreversible adsorption of phosphate moieties onto the surface. nih.gov The introduction of these phosphate groups can then alter the surface charge and its affinity for other molecules and ions.

The interplay of these functional groups is fundamental to the adsorption mechanism. Hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions. srce.hr The introduction of phosphate ester groups via STMP provides additional negatively charged sites, significantly enhancing the electrostatic attraction for positively charged species. srce.hr

Molecular Modeling of Structural Conformations

The three-dimensional arrangement of atoms in this compound is fundamental to its properties. Molecular modeling, based on experimental data from techniques like X-ray crystallography, allows for the detailed visualization and analysis of its structural conformations.

The crystal structure of this compound has been determined to be triclinic. wikipedia.orgwikiwand.com The core of the molecule is the trimetaphosphate anion (P₃O₉³⁻), a six-membered ring composed of alternating phosphorus and oxygen atoms. This P₃O₉ ring is not planar and, although often drawn with a specific resonance structure, the trianion possesses high symmetry. wikipedia.orgwikiwand.com

In the hexahydrate form, six water molecules are integrated into the crystal lattice for each formula unit of Na₃P₃O₉. These water molecules, along with the sodium cations, play a crucial role in stabilizing the crystal structure through a complex network of interactions. The sodium ions are coordinated to oxygen atoms from both the phosphate rings and the water molecules. Molecular models derived from crystallographic data illustrate the precise geometry of the P-O bonds within the ring and the coordination environment of the sodium ions and water molecules.

Table 1: Crystallographic and Structural Data for this compound

ParameterValueReference
Chemical FormulaNa₃P₃O₉·6H₂O ontosight.ai
Crystal SystemTriclinic wikipedia.orgwikiwand.com
Density1.786 g/cm³ wikipedia.orgwikiwand.com
Refractive Index (n_D)1.433 wikipedia.orgwikiwand.com

Simulation of Reaction Pathways and Transition States

Simulations of reaction pathways for sodium trimetaphosphate primarily focus on the cleavage of the phosphate ring. The principal reaction is hydrolysis, which leads to the formation of the acyclic sodium triphosphate (Na₅P₃O₁₀). wikipedia.org

Na₃P₃O₉ + H₂O → H₂Na₃P₃O₁₀ wikipedia.org

Computational models can simulate the mechanism of this ring-opening reaction. The process is understood to proceed via a nucleophilic attack of a water molecule on one of the phosphorus atoms in the trimetaphosphate ring. researchgate.net This attack forms a transient, high-energy transition state, which then breaks down to yield the linear triphosphate chain.

Similar reaction mechanisms are simulated for other nucleophiles. For instance, the ring-opening of the trimetaphosphate anion by amines is a key reaction. wikipedia.orgatamanchemicals.com This reactivity is exploited in applications such as the cross-linking of polysaccharides like starch. scielo.brnih.gov In this process, hydroxyl groups on the polysaccharide chains act as nucleophiles, attacking the phosphorus atoms of the STMP ring. This leads to the formation of a grafted sodium tripolyphosphate, which can then react with another hydroxyl group to form a stable phosphate cross-link. nih.gov Computational simulations can model these multi-step pathways, identifying the key intermediates and transition states involved in the formation of hydrogels. nih.govresearchgate.net Studies on the phosphorylation of biomolecules like glycerol (B35011) and amino acids by trimetaphosphate also propose mechanisms involving a nucleophilic attack on the phosphorus atom as the key initial step. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of the trimetaphosphate anion, which is crucial for understanding its reactivity. These calculations can determine properties such as orbital energies, charge distribution, and molecular electrostatic potential.

Studies employing quantum chemical calculations have been performed on the P₃O₉³⁻ ion. researchgate.net These calculations confirm the high symmetry of the anion. atamanchemicals.comatamanchemicals.com The distribution of electron density shows that the negative charges are delocalized over the oxygen atoms not involved in the P-O-P bridges, making them susceptible to coordination with cations and protonation. The phosphorus atoms, being electron-deficient, are the primary sites for nucleophilic attack, which is consistent with the observed reaction pathways. researchgate.netnih.gov

Computational tools can also predict various physicochemical properties based on the molecule's structure.

Table 2: Computed Properties of the Trimetaphosphate Anion

PropertyValueReference
Hydrogen Bond Acceptor Count9 nih.gov
Topological Polar Surface Area148 Ų atamanchemicals.com
Heavy Atom Count15 atamanchemicals.com
Complexity224 atamanchemicals.com
Covalently-Bonded Unit Count4 (for Na₃P₃O₉) nih.gov

These computed values help in predicting the behavior of the molecule in various chemical environments. For example, the high number of hydrogen bond acceptors indicates a strong potential for interaction with protic solvents like water, which is consistent with its existence as a stable hexahydrate.

Prediction of Intermolecular Interactions and Hydrogen Bonding

The stability and structure of this compound are dominated by extensive intermolecular interactions, particularly ionic bonds and hydrogen bonds. Computational models are essential for mapping and understanding this complex network.

X-ray crystallography data provides a clear picture of the hydrogen bonding network within the crystal. wikipedia.orgwikiwand.comcaltech.edu The six water molecules of hydration are key participants. They act as both hydrogen bond donors (from their hydrogen atoms) and acceptors (via their oxygen lone pairs). The primary interactions are:

Water-Phosphate Hydrogen Bonds: The hydrogen atoms of the water molecules form strong hydrogen bonds with the exocyclic oxygen atoms of the trimetaphosphate ring.

Water-Water Hydrogen Bonds: The water molecules are interconnected through a network of hydrogen bonds, forming a stabilizing framework within the crystal lattice.

Ionic Interactions: The sodium cations (Na⁺) are electrostatically attracted to the negatively charged oxygen atoms of the trimetaphosphate anion. Furthermore, the sodium ions are coordinated by the oxygen atoms of the water molecules, forming hydration shells around the cations.

Industrial and Scientific Applications

Sodium trimetaphosphate hexahydrate has a range of industrial and scientific applications. In the food industry, it is used as a starch modifier, a stabilizer in dairy products, and to prevent discoloration. atamanchemicals.comgjphosphate.combusinessresearchinsights.com It also finds use in water treatment as a softener and sequestrant, preventing scale formation. gjphosphate.combusinessresearchinsights.com In the construction industry, it acts as a setting retarder for gypsum plaster. wikipedia.org Furthermore, it is utilized in the production of detergents and as a crosslinking agent in the synthesis of modified starches. atamanchemicals.combusinessresearchinsights.com In dentistry, research has explored its potential to inhibit dental calculus formation and as a remineralizing agent. ontosight.aincats.iokarger.com

Analytical Techniques for Characterization

Industrial Synthesis Pathways

Industrial production focuses on cost-effective, scalable methods that can produce large quantities of sodium trimetaphosphate.

Thermal Dehydration of Sodium Dihydrogen Phosphate

One of the primary industrial methods for synthesizing sodium trimetaphosphate involves the thermal dehydration of sodium dihydrogen phosphate (NaH₂PO₄). sdaoxintong.comsmolecule.com This process, first developed in 1955, requires heating the reactant to high temperatures, causing the elimination of water molecules and the formation of the cyclic trimetaphosphate structure. wikipedia.orgassignmentpoint.com The general reaction is:

3 NaH₂PO₄ → Na₃P₃O₉ + 3 H₂O wikipedia.org

The process typically involves heating sodium dihydrogen phosphate to approximately 550 °C. smolecule.comwikipedia.org Some sources indicate that heating above 240 °C initiates the formation of sodium trimetaphosphate, with further transformations occurring at higher temperatures. researchgate.net The resulting anhydrous sodium trimetaphosphate can then be purified and hydrated.

Key Findings from Research:

ParameterConditionOutcomeSource
ReactantSodium Dihydrogen Phosphate (NaH₂PO₄)Precursor for thermal decomposition. sdaoxintong.comwikipedia.org
Temperature530-550 °COptimal for the conversion to sodium trimetaphosphate. wikipedia.orgnih.gov
Purity~85-90% before purificationImpurities can include other sodium polyphosphates.
Special ConditionUse of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) as a flux agentAllows for lower reaction temperatures (400-550 °C). google.com

Precipitation from Aqueous Trimetaphosphate Solutions via Common Ion Effect

To obtain the hexahydrate form (Na₃P₃O₉·6H₂O), anhydrous sodium trimetaphosphate produced from thermal methods is dissolved in water. wikipedia.orgassignmentpoint.com The hexahydrate is then precipitated from this aqueous solution by introducing a soluble salt that shares a common ion, typically sodium chloride (NaCl). wikipedia.orgwikiwand.com

The addition of sodium chloride increases the concentration of Na⁺ ions in the solution. libretexts.org According to Le Châtelier's principle, this increase in the concentration of a product ion shifts the equilibrium to the left, favoring the formation of the solid, less soluble salt. libretexts.orgyoutube.com This forces the this compound to precipitate out of the solution, allowing for its separation and collection. wikipedia.orgassignmentpoint.combusinessresearchinsights.com

Thermal Reaction of Orthophosphoric Acid and Sodium Chloride

A direct, one-step thermal synthesis method involves the reaction of orthophosphoric acid (H₃PO₄) and sodium chloride (NaCl). wikipedia.orgassignmentpoint.com This process is economically attractive as it uses readily available raw materials. google.com The reaction is carried out at high temperatures, typically around 600 °C, and produces sodium trimetaphosphate and hydrochloric acid (HCl) as a byproduct. wikipedia.orgacs.org

3 H₃PO₄ + 3 NaCl → Na₃P₃O₉ + 3 H₂O + 3 HCl wikipedia.org

Research has shown that the reaction temperature and the particle size of the sodium chloride strongly influence the rate of chloride elimination and the purity of the final product. acs.org Using a fine powder of sodium chloride at 600 °C can yield sodium trimetaphosphate with a purity as high as 99%. acs.org

Research Findings on Synthesis from H₃PO₄ and NaCl:

ParameterConditionEffectSource
ReactantsOrthophosphoric acid (85 wt %) and sodium chlorideStarting materials for one-step synthesis. acs.org
Temperature400 °C to 625 °CReaction proceeds to form crystalline sodium trimetaphosphate. google.com
Optimal Temperature600 °CAchieves up to 99% chloride elimination and 99% product purity. acs.org
NaCl Particle SizeFine powder (e.g., 78 μm)Favors contact with orthophosphoric acid, increasing reaction rate and chloride elimination compared to larger particles (e.g., 375 μm). acs.org

Heating of Sodium Polyphosphate Samples

Sodium trimetaphosphate can also be prepared by heating other forms of sodium polyphosphate, such as sodium hexametaphosphate (often referred to as Graham's salt). wikipedia.orgassignmentpoint.com Commercial production can be achieved by heating sodium metaphosphate (NaPO₃) to 525 °C. atamanchemicals.comatamankimya.com Another known process involves cooling melted sodium hexametaphosphate, which forms the crystalline anhydrous trimetaphosphate within a specific, narrow temperature range. google.com

Laboratory-Scale Preparation Techniques

In a laboratory setting, the synthesis can be performed using controlled neutralization reactions.

Synthesis via Specific Phosphoric Acid and Sodium Carbonate/Hydroxide (B78521) Treatments

Sodium trimetaphosphate can be synthesized by treating phosphoric acid with a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), under controlled conditions. sdaoxintong.comatamanchemicals.com This neutralization reaction forms a mixture of sodium phosphate salts, which are then thermally treated to produce the final product. icm.edu.pl

The process often involves the initial formation of monosodium and disodium (B8443419) orthophosphates. atamanchemicals.comwikipedia.org For example, neutralizing phosphoric acid with sodium carbonate can be challenging due to the formation of a large amount of foam. google.com To manage this, the reactants may be added alternately in portions to a reaction vessel to control the effervescence and prevent the formation of unreacted lumps of sodium carbonate. google.com The resulting orthophosphate mixture is then heated to induce condensation and form sodium trimetaphosphate. icm.edu.pl

Single-Step Dehydration Methods

Single-step thermal synthesis offers an efficient route to produce sodium trimetaphosphate. One such method involves the reaction of sodium chloride (NaCl) and orthophosphoric acid (H₃PO₄) at high temperatures. researchgate.net In this process, a mixture of fine sodium chloride powder and 85 wt% orthophosphoric acid is heated to 600 °C, yielding high-purity (99%) sodium trimetaphosphate. researchgate.net The primary byproduct of this reaction is hydrochloric acid (HCl), making it a highly atom-efficient process. researchgate.net The reaction temperature and the particle size of the sodium chloride are critical parameters that strongly influence the elimination of chloride and the selectivity towards STMP. researchgate.net

Another single-stage approach involves the direct calcination of a dry mixture of orthophosphate precursors. d-nb.info In a laboratory setting, this can be achieved in a rotary kiln where the processes of drying and calcination occur within a single technological operation. d-nb.info This method is considered less expensive than traditional two-stage spray-drying processes because it eliminates the need for a separate, energy-intensive spray drying step. d-nb.info

A patented process describes the manufacturing of crystalline, substantially water-soluble sodium trimetaphosphate by heating a mixture of phosphoric acid and a sodium halide salt. google.com The reaction is maintained at a temperature between approximately 275 °C and 625 °C, below the melting point of the final product, until at least half of the phosphoric acid has reacted with the sodium halide, allowing the STMP to crystallize from the reaction medium. google.com

Influence of Synthesis Parameters on Product Characteristics

The final properties of sodium trimetaphosphate are highly dependent on the precise control of various synthesis parameters, including temperature, the presence of impurities, and the stoichiometry of the reactants.

Calcination Temperature Effects on Phase Composition and Microstructure

Calcination temperature is a critical factor that dictates the phase composition and microstructure of the resulting condensed phosphates. While much of the detailed research focuses on the closely related sodium tripolyphosphate (STPP), the principles are applicable to STMP formation. For STPP, two anhydrous polymorphic forms exist: a high-temperature form (Phase I) and a low-temperature form (Phase II). icm.edu.pl

The phase composition of the final product is directly dependent on the calcination temperature. icm.edu.pl At lower temperatures of 350-450 °C, the low-temperature Phase II is the primary product. As the temperature increases to 500 °C, a mixture of Phase I and Phase II is formed. At 550 °C and above, Phase I becomes the exclusive form. icm.edu.plresearchgate.net The transformation from Phase II to Phase I occurs in the 450-550 °C range. icm.edu.pl

The temperature also significantly affects the product's microstructure. Increasing the calcination temperature from 350 °C to 500 °C causes the material's grains to become larger and more rounded, with an increase in the contact surface between grains and a decrease in specific surface area and porosity. icm.edu.pl However, after calcination at 550 °C, where a liquid phase begins to form and then resolidifies, the grains often take on a fibrous form with an increased volume of macropores. icm.edu.pl This change in morphology is a direct result of the presence of the liquid phase at temperatures above 500 °C. icm.edu.pl Generally, an increase in calcination temperature leads to higher crystallinity and larger crystallite size. min-saude.ptmdpi.com

Table 1: Effect of Calcination Temperature on Sodium Phosphate Product Characteristics
Calcination Temperature (°C)Resulting Phase CompositionObserved Microstructure Changes
350 - 450Phase II is the dominant form. icm.edu.plGrains become more rounded and larger compared to starting material; specific surface area and pore volume decrease. icm.edu.pl
500A mixture of Phase I and Phase II is present. icm.edu.plContinued grain growth and packing; presence of oval and fibrous grains. icm.edu.pl
550 - 560Phase I is the exclusive form. icm.edu.plresearchgate.netFormation of monocrystalline grains with flat walls from liquid phase solidification; increased macroporosity. icm.edu.pl

Role of Impurities (e.g., Fe³⁺, Al³⁺) in Formation and Transformation Processes

Impurities commonly found in industrial-grade phosphoric acid, such as ferric (Fe³⁺) and aluminum (Al³⁺) ions, can significantly influence the formation and polymorphic transformation of condensed phosphates. acs.orgacs.org Studies on STPP have shown that these impurities have a stabilizing effect on the high-temperature Phase I. acs.orgresearchgate.net

In impurity-free systems, any Phase I formed at lower temperatures tends to transform into the more stable Phase II around 350 °C. acs.orgacs.org However, the presence of Fe³⁺ and Al³⁺ impurities stabilizes Phase I, preventing this low-temperature transformation to Phase II. acs.orgacs.org Furthermore, these impurities can promote the transformation of Phase II into the high-temperature Phase I at a lower temperature (below 450 °C) than what is observed in impurity-free samples. acs.orgacs.org The presence of aluminum has also been noted to result in lower crystallinity and inhibit the grain growth of the phosphate powder during ignition. researchgate.net The effect of these impurities is dependent on factors such as their concentration and the calcination temperature. d-nb.info

Control of Stoichiometry (e.g., Na/P Molar Ratio) in Orthophosphate Precursors

The stoichiometry of the initial reactants, specifically the molar ratio of sodium to phosphorus (Na/P), is a fundamental parameter in the synthesis of condensed phosphates. To produce a specific phosphate like sodium tripolyphosphate, the precursor solution of orthophosphates must have a precise Na/P molar ratio. icm.edu.pl For STPP production, the required molar ratio of Na₂O to P₂O₅ is approximately 1.67, which corresponds to a mixture of 2 moles of disodium hydrogen phosphate (Na₂HPO₄) for every 1 mole of monosodium dihydrogen phosphate (NaH₂PO₄). icm.edu.plgoogle.com

This strict control of stoichiometry is essential because the thermal condensation process involves the dehydration and linking of these orthophosphate units. icm.edu.pl An incorrect Na/P ratio will lead to the formation of undesirable by-products, such as sodium pyrophosphates or other polyphosphates, instead of the target compound. icm.edu.pl The reaction progress can be monitored by titrations to confirm that the correct proportions of disodium and monosodium orthophosphates are present before the high-temperature calcination step. google.com For the synthesis of sodium trimetaphosphate via the reaction of a sodium halide and phosphoric acid, a Na/P ratio between approximately 0.95 and 1.4 is utilized. google.com

Regeneration and Recycling of Related Phosphate By-products

The sustainable production of phosphates involves considering the lifecycle of phosphorus, including the regeneration and recycling of by-products and waste streams. phosphorusplatform.eursc.org Phosphorus is a finite resource, and recovering it from various waste streams is of increasing importance. phosphorusplatform.eunih.gov

Major sources for phosphorus recovery include municipal wastewater, sewage sludge, and agricultural waste such as livestock manure. rsc.orgnih.gov Technologies have been developed to recover phosphorus from these streams, often through chemical precipitation or crystallization. nih.gov A common method involves the addition of magnesium or calcium compounds to phosphate-rich water to precipitate struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O) or various calcium phosphates. nih.govnih.gov

These recovered phosphate products can serve as recycled raw materials for the phosphate industry. phosphorusplatform.eu For instance, phosphorus can be extracted from digested sewage sludge using acid treatments, with recovery rates reaching 90%. nih.gov The recovered phosphates can then be purified and re-processed. While the direct economic viability can be challenging, recycling phosphates from waste streams replaces the need to mine non-renewable phosphate rock and contributes to a circular economy. phosphorusplatform.eu The integration of P recovery can be compatible with other waste treatment processes, such as nitrate removal. phosphorusplatform.eu

Anionic Structure Analysis of the P₃O₉ Ring

The core of the anionic component is the trimetaphosphate (P₃O₉)³⁻ ring, a six-membered ring composed of alternating phosphorus and oxygen atoms.

The (P₃O₉)³⁻ trianion, despite being depicted with a specific resonance structure, possesses a high degree of symmetry. assignmentpoint.comwikipedia.org In its ideal state, the cyclic anion can exhibit D3d symmetry, indicating a highly regular and stable conformation. atamanchemicals.com This inherent symmetry is a key feature of its structure. assignmentpoint.comwikipedia.org

X-ray crystallography has determined the precise bond lengths and angles within the P₃O₉ ring. The structure consists of PO₄ tetrahedra linked at the corners. materialsproject.org Within this arrangement, two types of phosphorus-oxygen bonds exist: the P-O bonds that form the ring (bridging oxygens) and the P-O bonds external to the ring (terminal oxygens). The P-O bond distances have been reported to range from approximately 1.50 Å to 1.63 Å. materialsproject.org More generally, P-O bond lengths in phosphate units are noted to be around 1.52 Å for P=O double bonds and between 1.62 Å and 1.66 Å for single bonds. researchgate.net The P-O-P angle within the ring of a related triphosphate was found to be 123.5°. caltech.edu

Selected Bond Parameters in Phosphate Structures
ParameterValue / Range (Å)Reference
P-O Bond Distance Range1.50 - 1.63 materialsproject.org
General P=O Double Bond Length~1.52 researchgate.net
General P-O Single Bond Length1.62 - 1.66 researchgate.net
General P-O Bond Distance in Phosphate Species~1.53 nih.gov

Crystalline Network and Hydration States

The hexahydrate form of sodium trimetaphosphate crystallizes in the triclinic crystal system. assignmentpoint.comwikipedia.org This system is characterized by three unequal axes with all angles being unequal and not 90°. The crystals are sometimes described as efflorescent, triclinic-rhombohedral prisms. drugfuture.comnih.gov

In the crystal lattice of the hexahydrate, there are two distinct coordination environments for the sodium ions. materialsproject.org One Na⁺ site is coordinated to six oxygen atoms, forming a distorted NaO₆ pentagonal pyramid. materialsproject.org The second Na⁺ site is also bonded to six oxygen atoms, but these form a distorted NaO₆ octahedron. materialsproject.org The Na-O bond distances in these coordination polyhedra span a range from 2.28 Å to 2.64 Å. materialsproject.org This coordination with oxygen atoms from both the phosphate anions and the water molecules is crucial for the stability of the crystal lattice. In some phosphate structures, sodium ions can be coordinated by four or six oxygen atoms. cd1958.comacs.org

Sodium Ion Coordination Details
Sodium SiteCoordination NumberGeometryNa-O Bond Distance Range (Å)
Site 16Distorted NaO₆ Pentagonal Pyramid2.50 - 2.64
Site 26Distorted NaO₆ Octahedron2.28 - 2.59
Data sourced from reference materialsproject.org.

Comparisons with Anhydrous and Other Hydrated Polyphosphate Structures

This compound crystallizes in the triclinic-rhombohedral system. drugfuture.comnih.gov Its structure is characterized by a cyclic P₃O₉³⁻ anion and six water molecules of hydration. wikipedia.orgontosight.ai In contrast, anhydrous sodium trimetaphosphate (Na₃P₃O₉) possesses a different crystal structure. drugfuture.com The presence of water molecules in the hexahydrate form leads to a less dense crystal packing, with a density of 1.786 g/cm³, compared to 2.49 g/cm³ for the anhydrous form. drugfuture.comwikipedia.orgwikiwand.com The water molecules are lost upon heating, with the compound becoming anhydrous at 100°C. drugfuture.comnih.govechemi.com

The P-O-P angle within the trimetaphosphate ring is a key parameter. In sodium triphosphate hexahydrate, a related linear polyphosphate, this angle is reported to be 123.5°. caltech.edu The conformation of the polyphosphate chain or ring is significantly influenced by the coordination environment of the sodium ions and the hydrogen bonding network provided by the water molecules. In hydrated metal-polyphosphate complexes, the coordination numbers for water oxygen vary, indicating diverse structural roles for the water molecules. acs.org

The study of other hydrated polyphosphates, such as magnesium diphosphate (B83284) hydrates (Mg₂P₂O₇·3.5H₂O and Mg₂P₂O₇·H₂O), further illustrates the structural diversity. researchgate.net These compounds exhibit distinct crystal structures with water molecules playing crucial roles in linking structural units and filling cavities. researchgate.net Similarly, hydrated gallium phosphate (GaPO₄·2H₂O) forms a three-dimensional network with channels containing water molecules. iucr.org

Table 1: Crystallographic Data Comparison

CompoundFormulaCrystal SystemDensity (g/cm³)Reference
This compoundNa₃P₃O₉·6H₂OTriclinic-Rhombohedral1.786 drugfuture.comnih.gov
Anhydrous Sodium TrimetaphosphateNa₃P₃O₉-2.49 drugfuture.comwikipedia.org

Data sourced from multiple references.

Mixed Metal Trimetaphosphate Hydrate Structures

Crystallographic Studies of Analogous Compounds (e.g., SrNaP₃O₉·3H₂O, NaKP₃O₉)

The ionic radii and coordination preferences of the constituent metals would be primary determinants of the resulting structure. For instance, the larger size of strontium or potassium ions compared to sodium would likely lead to different coordination numbers and geometries, thereby influencing the conformation of the P₃O₉³⁻ ring and the arrangement of water molecules in the hydrated species. The study of other mixed-metal phosphates, such as Na₆.₉Ni₂⁺₀.₉V³⁺₄.₃Al₀.₈(PO₄)₈(H₂O)₂, reveals complex structures where different metal ions occupy distinct crystallographic sites. mdpi.com

Microstructural Investigations

Morphological Analysis via Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of crystalline materials like sodium trimetaphosphate. Studies on related sodium polyphosphates, such as sodium tripolyphosphate (STPP), reveal that the morphology is influenced by the manufacturing process. For example, STPP produced by a spray-kiln method exhibits spherical particles with a "hollow shell" structure and a wrinkled surface. icm.edu.pl Calcination at different temperatures can lead to changes in grain shape and size, with particles becoming more rounded and larger at higher temperatures. icm.edu.pl

In the context of modified materials, SEM analysis of cellulose (B213188) beads functionalized with sodium trimetaphosphate showed that the modified beads had a more porous and rougher surface compared to the unmodified ones. researchgate.net This suggests that the interaction with STMP can significantly alter the surface morphology of a material. Similarly, the morphology of struvite crystals is notably affected by the presence of trimetaphosphate during crystallization. scispace.com While specific SEM images of pure this compound were not available in the search results, it is expected to form well-defined crystals, likely with efflorescent characteristics as it loses water upon storage. drugfuture.comechemi.com

Pore Structure and Surface Area Characterization

The pore structure and surface area of sodium trimetaphosphate are important physical properties, particularly in applications where it is used as a modifier or in composite materials. Research on sodium tripolyphosphate has shown that its high total porosity is a result of the specific morphology of its particles, which have a "hollow shell" structure. icm.edu.pl Changes in the microstructure due to processing, such as calcination, can lead to a decrease in the specific surface area and a contraction of pore volumes and sizes. icm.edu.pl

When sodium trimetaphosphate is used to modify other materials, it can influence their surface properties. For instance, the functionalization of cellulose beads with STMP resulted in a larger specific surface area. researchgate.net This increase in porosity and surface area can be advantageous for applications such as adsorption. researchgate.net The development of hydrogels using STMP as a crosslinking agent also highlights the role of the compound in creating porous structures. researchgate.net

Role in Prebiotic Chemical Evolution

Trimetaphosphate as a Potential Energy Source on Early Earth

The synthesis of complex biomolecules from simpler precursors is an energetically demanding process. On the prebiotic Earth, a readily available source of chemical energy would have been crucial to drive these reactions forward. Inorganic polyphosphates, such as trimetaphosphate, are considered plausible candidates for this role, potentially preceding the more complex adenosine (B11128) triphosphate (ATP) used in modern biology. researchgate.netnih.govmdpi.com

Volcanic activity is a proposed geological source of water-soluble polyphosphates like trimetaphosphate on the early Earth. nih.govfrontiersin.org The high-energy phosphoanhydride bonds within the cyclic structure of trimetaphosphate store chemical energy. The hydrolysis of these bonds releases this energy, which can be coupled to thermodynamically unfavorable reactions, such as the formation of peptides and nucleotides. mdpi.comresearchgate.net This makes trimetaphosphate a viable prebiotic energy currency, capable of fueling the synthesis of essential organic molecules in a primordial setting. mdpi.comresearchgate.net

Catalytic Role in Biomolecule Synthesis

Beyond being an energy source, trimetaphosphate has been shown to act as a catalyst in the synthesis of various biomolecules under prebiotic conditions. nih.gov Its catalytic activity is particularly evident in the formation of peptides. For instance, trimetaphosphate can facilitate the synthesis of cyclic dipeptides in aqueous solutions. nih.govfrontiersin.org

The presence of certain metal ions can enhance the catalytic activity of trimetaphosphate. For example, magnesium ions (Mg²⁺) have been shown to have a catalytic effect on trimetaphosphate-mediated reactions. frontiersin.orgresearchgate.net This synergy between trimetaphosphate and metal ions could have been a significant factor in accelerating the synthesis of biomolecules on the early Earth. Furthermore, clay minerals like montmorillonite (B579905) can also act as catalysts in conjunction with activated nucleotides, promoting the formation of longer oligomers. nih.gov

The catalytic function of trimetaphosphate extends to a variety of reactions, including the phosphorylation of nucleosides and the formation of peptide bonds, highlighting its versatility as a prebiotic catalyst. nih.govfrontiersin.org

Facilitating Oligomerization of Amino Acids and Nucleosides

The formation of polymers from monomeric units, or oligomerization, is a fundamental step in the origin of life. Trimetaphosphate has been demonstrated to be an effective agent in promoting the oligomerization of both amino acids and nucleosides. researchgate.netnih.govroyalsocietypublishing.org

In the context of amino acids, trimetaphosphate can activate them, making them more susceptible to forming peptide bonds. researchgate.net This activation facilitates the formation of dipeptides, tripeptides, and longer peptide chains. nih.gov Research has shown that in the presence of trimetaphosphate, peptide formation can occur over a wider range of environmental conditions, including moderate temperatures and neutral pH, compared to reactions without this activating agent. researchgate.netnih.gov

Similarly, trimetaphosphate plays a crucial role in the oligomerization of nucleosides to form oligonucleotides, the building blocks of RNA. researchgate.netroyalsocietypublishing.org It acts as a phosphorylating agent, converting nucleosides into their activated phosphate (B84403) forms, which can then link together to form short RNA chains. nih.govroyalsocietypublishing.org This process is a critical step in the "RNA world" hypothesis, which posits that RNA, not DNA, was the primary genetic material in early life.

Abiotic Peptide Formation under Simulated Early Earth Conditions

The synthesis of peptides from amino acids in an aqueous environment is thermodynamically unfavorable. nih.govfrontiersin.org Trimetaphosphate has been extensively studied as a condensing agent that can overcome this thermodynamic barrier and drive abiotic peptide formation under conditions simulating the early Earth. researchgate.netnih.govfrontiersin.org

Experiments have shown that trimetaphosphate promotes peptide synthesis across a broad spectrum of temperatures and pH levels. nih.govnih.gov For example, in the absence of trimetaphosphate, the formation of peptides from glycine (B1666218) and alanine (B10760859) typically requires harsh conditions, such as near-boiling temperatures or extreme pH values. nih.gov However, with the addition of trimetaphosphate, peptide synthesis can proceed under much milder conditions, including ambient temperatures and neutral pH, and even in bulk water. researchgate.netnih.govnih.gov

The mechanism of trimetaphosphate-mediated peptide synthesis can vary with pH. In alkaline conditions, the reaction often proceeds through the formation of an N-triphosphoramidate intermediate. nih.gov In acidic environments, a different mechanism is involved. frontiersin.org This versatility allows for peptide formation in diverse prebiotic settings, from hydrothermal vents to evaporative ponds. frontiersin.orgresearchgate.net

Table 1: Effect of Trimetaphosphate (TP) on Peptide Formation from Glycine and Alanine under Various Conditions

ConditionWithout TrimetaphosphateWith TrimetaphosphateReference
Temperature Primarily at high temperatures (>70°C)Occurs at a wide range, including ambient temperatures nih.gov
pH Favored at extremes (pH 2-3 and 9-10)Enhanced across a broad pH range, especially pH 4-8 nih.gov
Environment Mainly in dry, solid residues after evaporationOccurs in both aqueous solutions and dry phases researchgate.netnih.gov
Product Diversity Limited diversity of peptide speciesGreater diversity of peptide products formed nih.gov

Involvement in Prebiotic Phosphorylation Processes

Phosphorylation, the addition of a phosphate group to a molecule, is a ubiquitous and essential reaction in modern biochemistry. Trimetaphosphate is considered a key prebiotic phosphorylating agent, capable of phosphorylating a wide range of organic molecules, including amino acids, nucleosides, and glycerol (B35011). nih.govfrontiersin.orgresearchgate.net

The phosphorylation of nucleosides by trimetaphosphate is a critical step in the synthesis of nucleotides, the monomers of RNA and DNA. nih.govnih.govroyalsocietypublishing.org Research has demonstrated that trimetaphosphate can phosphorylate adenosine to form 2'-AMP and 3'-AMP in alkaline aqueous solutions. nih.govroyalsocietypublishing.org The presence of other compounds, such as urea (B33335) and certain metal ions like Ni(II), can influence the efficiency and regiospecificity of this phosphorylation. nih.govresearchgate.net

Trimetaphosphate can also phosphorylate amino acids, leading to the formation of N-phosphoryl amino acids or O-phosphorylated amino acids, depending on the reaction conditions. nih.govfrontiersin.org These phosphorylated amino acids are activated intermediates that can readily participate in further reactions, such as peptide formation. The ability of trimetaphosphate to act as a versatile phosphorylating agent underscores its fundamental importance in the chemical evolution that likely led to the first forms of life. nih.govresearchgate.net

Table 2: Prebiotic Phosphorylation Reactions Involving Trimetaphosphate

SubstrateProduct(s)ConditionsSignificanceReference(s)
Adenosine2'-AMP, 3'-AMPAlkaline aqueous solutionFormation of ribonucleotide precursors nih.govroyalsocietypublishing.org
NucleosidesNucleoside 5'-triphosphatesEvaporative heating with urea, salts, Ni(II), and borateSynthesis of high-energy precursors for RNA polymerization researchgate.net
Amino AcidsN-phosphoryl amino acidsAqueous solutionActivation of amino acids for peptide synthesis nih.govsci-hub.strsc.org
GlycerolGlycerophosphateNon-aqueous solventsFormation of phospholipid precursors nih.gov

Applications in Materials Science and Chemical Engineering Research Focus

As a Crosslinking Agent for Polymer and Biopolymer Systems

Sodium trimetaphosphate is widely utilized as a non-toxic and effective crosslinking agent for a variety of polymers and biopolymers. mdpi.comnih.gov This process involves the formation of phosphate (B84403) ester linkages between the hydroxyl groups on the polymer chains and the phosphate groups of STMP, resulting in a three-dimensional network structure. This modification enhances the mechanical, thermal, and barrier properties of the materials, making them suitable for a broader range of applications.

STMP is an effective agent for modifying the properties of biopolymers like starch and zein (B1164903). scielo.brnih.gov When used to crosslink starch, STMP can significantly alter its physicochemical properties. For instance, crosslinking purple sweet potato starch with increasing amounts of sodium trimetaphosphate (from 3% to 12%) leads to an increase in phosphorus content and the degree of crosslinking. nih.gov This modification results in a decrease in solubility and an increase in peak viscosity and resistant starch content, from 60.51% to 83.32%. nih.gov Similarly, treating potato starch with a combination of STMP and sodium tripolyphosphate (STPP) leads to notable changes in its structural, rheological, and pasting properties. tandfonline.com The crosslinked potato starch pastes exhibit higher apparent viscosity, consistency index, and dynamic moduli compared to native starch. tandfonline.com

In the case of zein, the primary protein in corn, modification with STMP as a crosslinking agent can improve its mechanical properties, which are often limited by brittleness and poor viscosity. scielo.brscielo.br The optimal conditions for modifying zein with STMP have been identified as a mass ratio of STMP to zein of 0.03, a pH of 6.8, a reaction time of 2 hours, and a reaction temperature of 25°C. scielo.brscite.ai Under these conditions, the viscosity of the modified zein solution increases with an increasing shear rate, a change attributed to structural alterations. scielo.brresearchgate.net

Table 1: Effects of STMP Crosslinking on Purple Sweet Potato Starch Properties

Property Change with STMP Crosslinking Reference
Phosphorus Content Increased nih.gov
Crosslinking Level Increased nih.gov
Swelling Index Increased nih.gov
Peak Viscosity Increased nih.gov
Solubility Decreased nih.gov
Resistant Starch Increased (from 60.51% to 83.32%) nih.gov

Sodium trimetaphosphate is instrumental in the development of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. researchgate.netnih.govrsc.orgnih.gov These materials are of great interest for applications in drug delivery, tissue engineering, and as superabsorbents. researchgate.netnih.govnih.gov

STMP can be used to crosslink various polysaccharides to form hydrogels. For example, hydrogels have been synthesized by crosslinking pullulan with STMP under alkaline conditions. researchgate.net The kinetics of this crosslinking reaction and the rheological properties of the resulting hydrogel are influenced by the concentrations of pullulan, STMP, and sodium hydroxide (B78521). researchgate.net Increasing the concentration of any of these reagents leads to an increase in the crosslinking kinetics. researchgate.net Similarly, novel hydrogels based on β-cyclodextrin have been prepared using STMP as a non-toxic crosslinking agent in combination with dextran. nih.gov The swelling ratio of these hydrogels is correlated to their phosphate group content, which imparts a polyelectrolyte character. nih.gov

Table 2: Factors Influencing Pullulan-STMP Hydrogel Properties

Factor Effect on Crosslinking Kinetics Effect on Gel Strength Reference
Increased Pullulan Concentration Increase Stronger Gel researchgate.net
Increased STMP Concentration Increase No further change above a critical concentration researchgate.net
Increased NaOH Concentration Increase Not specified researchgate.net

STMP is also used to synthesize functionalized materials for adsorption applications, such as the removal of heavy metals from wastewater. proquest.com Novel biosorbent beads have been created from bleached almond shell and cellulose (B213188) nanofibers through chemical crosslinking with sodium trimetaphosphate. proquest.com These STMP-modified cellulose beads have shown enhanced adsorption capacity for copper (II) ions. proquest.com The maximum adsorption capacities were found to be 141.44 mg/g for the modified almond shell beads and 147.90 mg/g for the modified cellulose nanofiber beads. proquest.com The adsorption process is attributed to a chemisorption interaction between the copper ions and the functionalized beads. proquest.com

In the Synthesis of Other Inorganic and Organic Phosphate Compounds

Sodium trimetaphosphate can serve as a starting material or intermediate in the synthesis of other phosphate compounds. It is produced by heating sodium dihydrogen phosphate to 550°C. wikipedia.orgguidechem.com The hydrolysis of the trimetaphosphate ring leads to the formation of the acyclic sodium triphosphate. wikipedia.org STMP can also be synthesized through a one-step thermal process using sodium chloride and orthophosphoric acid as starting materials, with hydrochloric acid as the only byproduct. researchgate.netgoogle.com This method can yield STMP with a purity of 99% when conducted at 600°C with fine sodium chloride powder. researchgate.net Additionally, STMP is used in the preparation of vitamin C phosphate, a stabilized form of vitamin C. made-in-china.com

As a Buffer and Chelating Agent in Specialized Chemical Formulations

Sodium trimetaphosphate functions as an effective buffer and chelating (or sequestering) agent in various chemical formulations. kandschem.comingredientstodiefor.comsigmaaldrich.comsamaterials.co.uk Its ability to form soluble complexes with metal ions like calcium, magnesium, and iron makes it useful as a water softener. made-in-china.com This chelating action prevents the metal ions from interfering with the performance of other components in a formulation. ingredientstodiefor.comsigmaaldrich.com In the food industry, it is used as a stabilizer in products like cheese and dairy, and to prevent discoloration and vitamin C decomposition in other foods. kandschem.com The cyclic structure of STMP provides excellent chelating power, which is beneficial in applications such as water treatment and detergent formulations. samaterials.co.uk Six-membered cyclic sodium trimetaphosphate exhibits strong electronegativity and an excellent capability of chelating metal cations. rsc.org

Influence on Dispersion Properties of Polymeric Systems

The addition of phosphates can influence the dispersion properties of polymeric systems. cicbiomagune.es While direct studies on sodium trimetaphosphate's effect on the dispersion of synthetic polymer systems are limited, research on other sodium phosphates like sodium hexametaphosphate (SHMP) and trisodium (B8492382) phosphate (TSP) provides relevant insights. mdpi.comnih.govresearchgate.net In the context of polycarboxylate superplasticizers (PCE) in cement, SHMP was found to enhance dispersion, whereas TSP reduced it. mdpi.comnih.gov The proposed mechanism for the enhanced dispersion with SHMP involves the formation of an "Inner-phosphate (multi-layers) + Outer-PCE (single layer)" structure on the surface of cement particles, which makes the PCE more effective. mdpi.comnih.gov This suggests that polyphosphates, including the cyclic STMP, could potentially be used to modify and improve the dispersion of polymers in various composite systems.

Chemical Compounds Mentioned

Chemical NameFormula
Sodium trimetaphosphateNa₃P₃O₉
Sodium tripolyphosphateNa₅P₃O₁₀
ZeinNot applicable
Starch(C₆H₁₀O₅)n
Pullulan(C₆H₁₀O₅)n
β-cyclodextrinC₄₂H₇₀O₃₅
Dextran(C₆H₁₀O₅)n
Cellulose(C₆H₁₀O₅)n
Sodium dihydrogen phosphateNaH₂PO₄
Sodium triphosphateNa₅P₃O₁₀
Orthophosphoric acidH₃PO₄
Sodium chlorideNaCl
Hydrochloric acidHCl
Vitamin C phosphateNot specified
CalciumCa
MagnesiumMg
IronFe
Copper (II) ionCu²⁺
Sodium hexametaphosphate(NaPO₃)₆
Trisodium phosphateNa₃PO₄
Polycarboxylate superplasticizerNot applicable
Sodium hydroxideNaOH

Inhibition of Nucleation and Crystal Growth in Inorganic Systems (e.g., Struvite)

Sodium trimetaphosphate, a cyclic polyphosphate, has been investigated for its role in controlling the formation of inorganic mineral scale, particularly struvite (magnesium ammonium (B1175870) phosphate hexahydrate). Struvite precipitation is a common issue in various industrial and physiological processes, leading to the fouling of equipment and the formation of kidney stones. Research into chemical inhibitors is crucial for mitigating these problems.

Polyphosphates, as a class of compounds, are recognized as effective regulators of inorganic crystallization. They can function as modifiers that either inhibit or promote crystal growth. The inhibitory action of these molecules is often attributed to their ability to sequester metal ions essential for crystal formation or to adsorb onto crystal surfaces, thereby blocking active growth sites.

Detailed Research Findings

A systematic investigation into the efficacy of various polyphosphates as inhibitors of struvite crystallization revealed that the molecular structure and size of the polyphosphate play a significant role in its inhibitory potential. In a comparative study, trisodium trimetaphosphate (TMP), the anhydrous form of sodium trimetaphosphate hexahydrate, was evaluated alongside other linear and cyclic polyphosphates.

Further analysis at a concentration of 20 µg/mL showed that the maximum growth inhibition achieved by trisodium trimetaphosphate was less than 25%. acs.org This suggests a weak interaction between TMP and the growing struvite crystals, with no observable specificity for adsorption onto particular crystal faces. acs.org In contrast, larger cyclic polyphosphates like hexametaphosphate (HMP) demonstrated a dramatically enhanced ability to suppress both the nucleation and crystal growth of struvite. qub.ac.ukacs.org

The mechanism of inhibition by more potent polyphosphates involves their strong affinity for all principal crystallographic surfaces of struvite. qub.ac.uk This comprehensive binding prevents crystal growth in all directions. qub.ac.uk Time-resolved atomic force microscopy (AFM) has shown that effective inhibitors can induce the formation of an amorphous layer on the crystal surface, leading to roughened interfaces and the eventual cessation of growth. qub.ac.ukscispace.com In some cases, these inhibitors can also alter the crystal morphology, resulting in the formation of complex, leaf-like structures. qub.ac.ukacs.org However, such significant morphological changes were not reported with the application of trisodium trimetaphosphate at the concentrations tested.

The following interactive data table summarizes the comparative inhibition efficacy of various polyphosphates on struvite crystal growth.

Polyphosphate InhibitorTypeNumber of Phosphate UnitsMaximum Percent Inhibition (at 20 µg/mL)Observations
Pyrophosphate (PP)Linear2< 25%Very little impact on crystal growth. qub.ac.ukacs.org
Trisodium Trimetaphosphate (TMP) Cyclic 3 < 25% Least effective inhibitor; no observable specific adsorption. acs.org
Triphosphate (TP)Linear3Slightly more effective than TMP.Net reduction in the size of struvite crystals. qub.ac.uk
Hexametaphosphate (HMP)Cyclic6Suppresses nucleation and growth.Dramatically enhanced efficacy. qub.ac.ukacs.org
Polyphosphate type 45Linear~45Suppresses nucleation and growth.Potent inhibitor. qub.ac.ukacs.org
Phytic Acid (PA)Cyclic6Suppresses nucleation and growth.Potent inhibitor. qub.ac.ukacs.org

Advanced Analytical Techniques for Characterization

Ion Pair High-Performance Liquid Chromatography (IP-HPLC)

Ion Pair High-Performance Liquid Chromatography (IP-HPLC) is a powerful technique for the analysis of ionic and highly polar compounds like sodium trimetaphosphate. This method is particularly useful for separating different phosphate (B84403) species and for monitoring reactions involving STMP.

In IP-HPLC, an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic tail and an ionic head, which interacts with the ionic analyte. This interaction forms a neutral ion pair that can be retained and separated by a reversed-phase HPLC column. The choice of the ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic solvent content are critical parameters that need to be optimized for effective separation. chula.ac.th

Research has demonstrated the utility of IP-HPLC in studying the reactions of sodium trimetaphosphate. For instance, in studies investigating the abiotic formation of peptides, IP-HPLC was used to analyze the products formed when diglycine was heated with trimetaphosphate. researchgate.netmdpi.com The chromatograms revealed the formation of various glycine (B1666218) oligomers, and the identity of these products was confirmed by comparing their retention times with standards and through mass spectrometric analysis. mdpi.com The technique allows for the quantification of the different oligomers formed under various conditions, such as temperature and incubation time, providing insights into the reaction kinetics and mechanisms. mdpi.com

Key Parameters in IP-HPLC Analysis of STMP Reaction Products:

ParameterTypical Conditions
Column Reversed-phase (e.g., C18)
Mobile Phase Aqueous buffer with an ion-pairing reagent (e.g., sodium octanesulfonate) and an organic modifier (e.g., acetonitrile)
Ion-Pairing Reagent Sodium octanesulfonate
Detector UV detector or Mass Spectrometer
pH Adjusted to optimize separation

Mass Spectrometry (MS and HPLC-MS) for Product Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and identification of compounds, including the reaction products of sodium trimetaphosphate. When coupled with HPLC (HPLC-MS), it provides a robust method for separating complex mixtures and identifying individual components.

In the context of STMP research, HPLC-MS has been instrumental in confirming the identity of products formed in reactions. For example, in the study of diglycine polymerization promoted by trimetaphosphate, the products separated by HPLC were introduced into a mass spectrometer for analysis. mdpi.com Electrospray ionization (ESI) is a common ionization technique used for such analyses, as it is a soft ionization method suitable for polar and thermally labile molecules. mdpi.comnih.gov

The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions, which helps in determining the molecular weight of the compounds. mdpi.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to produce a characteristic fragmentation pattern. mdpi.com This fragmentation pattern serves as a fingerprint for the molecule, aiding in its definitive identification.

Typical Mass Spectrometry Parameters for STMP Reaction Product Analysis:

ParameterTypical Setting
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Mode Full scan MS and tandem MS (MS/MS)
Collision Gas Argon or Nitrogen for MS/MS

Thermogravimetric Analysis/Differential Thermogravimetry (TGA/DTG) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are thermal analysis techniques used to study the thermal stability and decomposition of materials. eag.comyoutube.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTG is the first derivative of the TGA curve, showing the rate of mass change. youtube.comyoutube.com

For sodium trimetaphosphate hexahydrate, TGA/DTG provides valuable information about its dehydration and decomposition processes. The hexahydrate form is known to lose water upon storage at 20°C and becomes anhydrous at 100°C. drugfuture.comnih.gov TGA can precisely quantify this water loss and determine the temperature ranges over which it occurs.

Studies on the thermal decomposition of sodium triphosphate hexahydrate (a related compound) have shown that the decomposition mechanism can be complex, with different products forming at different temperatures. acs.org TGA curves for this compound would be expected to show an initial mass loss corresponding to the loss of the six water molecules of hydration. This would be followed by decomposition of the anhydrous sodium trimetaphosphate at higher temperatures, which is reported to emit toxic fumes of phosphoxides and sodium oxide upon heating to decomposition. nih.gov

The DTG curve is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum, indicating the points of fastest decomposition. youtube.com This information is crucial for understanding the thermal stability limits of the compound.

Expected Events in TGA/DTG of this compound:

Temperature RangeEvent
~53°C - 100°CLoss of water of hydration (dehydration)
> 500°CDecomposition of the anhydrous salt

The analysis of this compound using these advanced analytical techniques provides a comprehensive understanding of its properties. IP-HPLC allows for the separation and quantification of the compound and its reaction products, MS and HPLC-MS provide definitive structural identification, and TGA/DTG offers detailed insights into its thermal behavior and stability.

Q & A

Basic: What are the standard laboratory synthesis methods for sodium trimetaphosphate hexahydrate, and how can purity be verified?

Answer:
this compound is synthesized through thermal dehydration of precursor phosphates. Key methods include:

  • Heating sodium hexametaphosphate at 500°C for 8–12 hours .
  • Thermal treatment of Na₂HPO₄ with NH₄NO₃ at 320°C or NaH₂PO₄ at 530°C .

Purity verification:

  • X-ray diffraction (XRD): Hexahydrate formation is confirmed by distinct diffraction patterns (e.g., 2θ = 15.3°, 20.8°) .
  • Infrared spectroscopy: Absence of pyrophosphate (P₂O₇⁴⁻) bands at ~725 cm⁻¹ ensures no residual intermediates .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • Single-crystal XRD: Resolves the hexagonal crystal lattice (space group P6₃/m) with Na⁺ ions coordinated by six water molecules .
  • ³¹P NMR spectroscopy: Detects cyclic trimetaphosphate structure (sharp singlet at ~−20 ppm) and distinguishes it from linear polyphosphates .

Intermediate: How does the hydration state of sodium trimetaphosphate affect its stability, and what storage conditions are optimal?

Answer:
The hexahydrate form is hygroscopic and prone to deliquescence. Stability protocols include:

  • Storage in airtight containers with desiccants (silica gel) at ≤25°C .
  • Monitoring hydration via XRD: Exposure to humidity converts anhydrous Na₃(PO₃)₃ to hexahydrate, detectable by peak shifts at 2θ = 18.5° .

Intermediate: What experimental designs are used to study sodium trimetaphosphate’s role in modulating biofilm mineralogy?

Answer:

  • Biofilm models: Mixed-species biofilms (e.g., Streptococcus mutans) are treated with STMP (2.5% w/v) and fluoride (225 ppm F⁻). Calcium/phosphate ion depletion is quantified via ICP-OES .
  • pH monitoring: Biofilm acidogenicity is tracked potentiometrically to assess STMP’s buffering capacity .

Advanced: How does sodium trimetaphosphate facilitate crosslinking in polysaccharides, and what mechanistic insights do NMR studies provide?

Answer:
STMP forms covalent P–O–C bonds with hydroxyl groups in polysaccharides (e.g., cellulose). Methodology:

  • ¹³C/³¹P NMR: Identifies crosslinking via chemical shifts (e.g., C6 carbon at 66 ppm shifts to 72 ppm upon phosphorylation) .
  • Kinetic studies: Reaction progress is monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/methanol) .

Advanced: How can researchers resolve contradictions in reported hydration kinetics of sodium trimetaphosphate?

Answer:
Discrepancies arise from varying humidity (40–80% RH) and temperature (20–40°C). Approaches:

  • Controlled hydration experiments: Use gravimetric analysis to measure water uptake (%) under standardized conditions .
  • Phase identification: XRD distinguishes between metastable Phase I (fast hydration) and Phase II (slow hydration) .

Intermediate: What alternative synthesis routes exist for sodium trimetaphosphate, and how do they impact crystallinity?

Answer:

  • Melt-quenching: Rapid cooling of NaPO₃ melt produces amorphous trimetaphosphate, requiring annealing at 300°C for crystallization .
  • Sol-gel method: Hydrolysis of PCl₅ with NaOH yields nanocrystalline STMP (20–50 nm particle size) but introduces Cl⁻ impurities detectable via ion chromatography .

Advanced: How do industrial-scale synthesis methods differ from laboratory protocols, and what purity challenges arise?

Answer:

  • Industrial methods: Use rotary kilns (600°C) for Na₂HPO₄ dehydration, often producing mixtures of trimetaphosphate (≥85%) and pyrophosphate (≤10%) .
  • Lab-scale purification: Recrystallization from ethanol/water (1:3 v/v) removes linear phosphates, verified by HPLC (retention time = 4.2 min for Na₃(PO₃)₃) .

Advanced: What experimental parameters are critical for studying STMP’s crosslinking efficiency in polymer matrices?

Answer:

  • Molar ratio optimization: STMP:polysaccharide ratios (1:1 to 1:10) are tested via rheometry to measure gel strength (G’ ≥ 500 Pa indicates effective crosslinking) .
  • Reaction pH: Maintain pH 10–12 with NaOH to activate hydroxyl groups while avoiding hydrolysis of P–O–P bonds .

Intermediate: What are the key challenges in detecting trace impurities in sodium trimetaphosphate, and how are they addressed?

Answer:
Common impurities include pyrophosphate (Na₄P₂O₇) and orthophosphate (Na₃PO₄). Mitigation:

  • Ion chromatography: Limits of detection (LOD) for PO₄³⁻ and P₂O₇⁴⁻ are 0.1 ppm and 0.05 ppm, respectively .
  • Thermogravimetric analysis (TGA): Weight loss >35% at 150°C indicates excess water or unbound hydrate phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.